molecular formula C9H18ClNO B2509476 5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 2309453-45-8

5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride

Cat. No.: B2509476
CAS No.: 2309453-45-8
M. Wt: 191.7
InChI Key: HVSYZMKQKGQCQZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methoxy group: This step involves the methoxylation of the bicyclic core using methanol and an acid catalyst.

    Methylation of the amine group: The final step involves the methylation of the amine group using methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amine group can be reduced to form an alkylamine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alkylamine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the amine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine: Lacks the hydrochloride group.

    N-Methylbicyclo[2.2.1]heptan-2-amine: Lacks the methoxy group.

    5-Methoxybicyclo[2.2.1]heptan-2-amine: Lacks the N-methyl group.

Uniqueness

5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride is unique due to the presence of both the methoxy and N-methyl groups, which confer distinct chemical and biological properties. The hydrochloride form enhances its solubility in water, making it more suitable for various applications .

Properties

IUPAC Name

5-methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-10-8-4-7-3-6(8)5-9(7)11-2;/h6-10H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSYZMKQKGQCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CC1CC2OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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